Jacareubin

Description

This compound has been reported in Garcinia paucinervis, Calophyllum calaba, and other organisms with data available.

antibacterial and gastroprotective from the heartwood of Calophyllum brasiliense; structure in first source

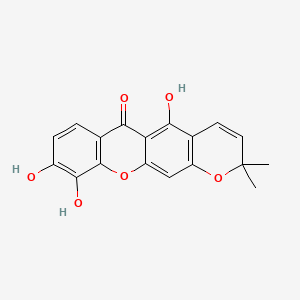

Structure

3D Structure

Properties

IUPAC Name |

5,9,10-trihydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O6/c1-18(2)6-5-8-11(24-18)7-12-13(14(8)20)15(21)9-3-4-10(19)16(22)17(9)23-12/h3-7,19-20,22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLUVPCGXYTYEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C(=C(C=C4)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191521 | |

| Record name | Jacareubin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3811-29-8 | |

| Record name | Jacareubin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3811-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jacareubin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003811298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Jacareubin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Jacareubin: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacareubin is a naturally occurring xanthone that has garnered significant interest in the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological activities and associated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in the plant kingdom, with its most significant concentrations located in the heartwood of species belonging to the Calophyllum genus.

Primary Botanical Source: Calophyllum brasiliense

The primary and most well-documented natural source of this compound is the heartwood of the tropical tree Calophyllum brasiliense, a member of the Calophyllaceae family.[1][2] This tree is native to the Americas and is a rich source of various bioactive compounds, including other xanthones and coumarins. This compound is one of the most abundant xanthones found in the heartwood of this species.

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part | Reference(s) |

| Calophyllum brasiliense | Calophyllaceae | Heartwood | [1][2] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocols are based on established methodologies for the extraction and purification of xanthones from Calophyllum species.

Extraction of Crude this compound

The initial step in isolating this compound is the extraction from the dried and powdered plant material. Acetone has been shown to be a highly effective solvent for this purpose.

Experimental Protocol: Acetone Extraction of Calophyllum brasiliense Heartwood

-

Preparation of Plant Material: Air-dry the heartwood of Calophyllum brasiliense and grind it into a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Macerate the powdered heartwood in acetone at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is recommended.

-

Stir the mixture periodically for 48-72 hours to ensure thorough extraction.

-

-

Filtration and Concentration:

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude acetone extract.

-

Table 2: Yield of Crude Extract from Calophyllum brasiliense Heartwood

| Solvent | Extraction Method | Yield (%) | Reference(s) |

| Acetone | Maceration | 4.81 | |

| Methanol | Maceration | Not specified | |

| Hexane | Maceration | 0.04 | |

| Water | Maceration | Not specified |

Note: The yield is expressed as a percentage of the dry weight of the heartwood.

Purification of this compound by Column Chromatography

The crude extract is a complex mixture of compounds, from which this compound can be isolated and purified using silica gel column chromatography.

Experimental Protocol: Silica Gel Column Chromatography

-

Preparation of the Column:

-

Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

-

Pack a glass column (e.g., 5 cm diameter, 50 cm length) with the silica gel slurry, ensuring no air bubbles are trapped.

-

-

Sample Loading:

-

Adsorb the crude acetone extract onto a small amount of silica gel.

-

Allow the solvent to evaporate completely, resulting in a dry, free-flowing powder.

-

Carefully load the powdered sample onto the top of the prepared silica gel column.

-

-

Elution:

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. A suggested gradient is as follows:

-

100% n-hexane

-

n-hexane:ethyl acetate (95:5)

-

n-hexane:ethyl acetate (90:10)

-

n-hexane:ethyl acetate (85:15)

-

n-hexane:ethyl acetate (80:20)

-

Continue to increase the ethyl acetate concentration as needed based on TLC monitoring.

-

-

-

Fraction Collection and Analysis:

-

Collect fractions of a consistent volume (e.g., 20 mL).

-

Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualize under UV light (254 nm and 365 nm).

-

Combine the fractions containing pure this compound based on the TLC analysis.

-

-

Final Purification:

-

Recrystallize the combined fractions containing this compound from a suitable solvent system (e.g., methanol-chloroform) to obtain pure, crystalline this compound.

-

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including antioxidant and anti-inflammatory effects. These activities are attributed to its ability to modulate specific cellular signaling pathways.

Anti-inflammatory Activity: Inhibition of the TLR4/NF-κB Pathway

This compound has been shown to possess anti-inflammatory properties. Evidence suggests that it may exert these effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway, which leads to the downstream inhibition of the nuclear factor-kappa B (NF-κB) pathway. The NF-κB pathway is a key regulator of the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines.

Antioxidant Activity: Activation of the Nrf2 Pathway

The antioxidant properties of this compound are likely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.

Conclusion

This compound, a prominent xanthone from Calophyllum brasiliense, presents a compelling profile for further investigation in drug discovery and development. Its established anti-inflammatory and antioxidant activities, mediated through the modulation of the NF-κB and Nrf2 signaling pathways, respectively, highlight its therapeutic potential. The detailed protocols for its isolation and purification provided in this guide offer a solid foundation for researchers to obtain this compound for further studies. Future research should focus on elucidating the precise molecular targets of this compound and conducting preclinical and clinical studies to validate its efficacy and safety for various therapeutic applications.

References

- 1. Frontiers | Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products [frontiersin.org]

- 2. Cytogenetic effects of this compound from Calophyllum brasiliense on human peripheral blood mononucleated cells in vitro and on mouse polychromatic erythrocytes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Jacareubin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacareubin is a naturally occurring pyranoxanthone, a class of organic compounds characterized by a specific tricyclic ring structure.[1] It is primarily isolated from tropical plants of the Calophyllum genus, with the heartwood of Calophyllum brasiliense being a particularly rich source.[1][2] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antioxidant, anti-inflammatory, antiallergic, and potential anticancer properties.[2][3][4] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its known biological mechanisms, and detailed experimental protocols for its study.

Chemical Identity and Physicochemical Properties

This compound is structurally defined by its xanthone core fused with a dimethylpyran ring.[1] Its chemical identifiers and key physicochemical properties are summarized below, providing a foundational dataset for researchers.

Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | 5,9,10-trihydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6-one | [5] |

| CAS Number | 3811-29-8 | [1][5] |

| Molecular Formula | C₁₈H₁₄O₆ | [5] |

| Molecular Weight | 326.3 g/mol | [5] |

| InChIKey | UCLUVPCGXYTYEK-UHFFFAOYSA-N | [5] |

| Canonical SMILES | CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C(=C(C=C4)O)O)C | [5][6] |

Physicochemical Data

The following table outlines the key physicochemical properties of this compound. These parameters are critical for understanding its behavior in biological systems and for the design of drug delivery and formulation strategies.

| Property | Value | Reference |

| Melting Point | 217.12 °C | [6] |

| Boiling Point (Predicted) | 509.68 °C | [6] |

| Elemental Analysis | C: 66.26%, H: 4.32%, O: 29.42% | [7] |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, primarily attributed to its potent antioxidant and anti-inflammatory effects. These activities are underpinned by its ability to modulate key signaling pathways involved in inflammation and cellular stress responses.

Quantitative Biological Data

The efficacy of this compound in biological systems has been quantified in various assays. The following table summarizes key inhibitory concentrations.

| Activity | Assay | Value | Reference | | --- | --- | --- | | Anti-degranulation | IgE/Ag-induced degranulation in Bone Marrow-Derived Mast Cells (BMMCs) | IC₅₀ = 46 nM |[4][8] |

Anti-inflammatory and Antiallergic Mechanisms

This compound has demonstrated significant anti-inflammatory and antiallergic properties by targeting mast cell activation, a critical component of the immune response in allergic reactions.[4][8]

-

Inhibition of Mast Cell Degranulation : this compound effectively inhibits the release of pro-inflammatory mediators from mast cells. It blocks the degranulation process induced by the crosslinking of the high-affinity IgE receptor (FcεRI) with an IC₅₀ of 46 nM.[4][8]

-

Calcium Influx Inhibition : The mechanism involves the blockage of extracellular calcium influx, which is a crucial step for mast cell degranulation. This compound inhibits calcium entry triggered by both IgE/antigen complexes and thapsigargin, an inhibitor of the SERCA ATPase.[4][8]

-

ROS Scavenging : The inhibition of calcium entry is directly correlated with a reduction in the accumulation of reactive oxygen species (ROS).[4][8] this compound's antioxidant capacity is notably higher than that of α-tocopherol and caffeic acid.[4]

Recent studies have also highlighted this compound's potential in mitigating the inflammatory response induced by viral components. It has been shown to inhibit the TLR4-induced lung inflammatory response caused by the RBD domain of the SARS-CoV-2 Spike protein.[9] This is achieved by blocking the over-release of pro-inflammatory cytokines such as TNF-α and IL-6 in the lungs.[9]

The diagram below illustrates the proposed mechanism of this compound in inhibiting mast cell degranulation.

TLR4 Signaling Pathway Inhibition

This compound has been identified as an inhibitor of the Toll-like receptor 4 (TLR4) signaling pathway, which is critical in the innate immune response to pathogens.[9] The SARS-CoV-2 spike protein (S-RBD) can act as a pathogen-associated molecular pattern (PAMP) that activates TLR4, leading to a cascade of inflammatory responses.[9] this compound intervenes in this pathway, reducing the production of key inflammatory cytokines.

The following diagram outlines the TLR4 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biological evaluation of this compound.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol is adapted from standard methods for determining the free radical scavenging activity of a compound.[10][11]

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing its purple color to fade. The change in absorbance is measured spectrophotometrically.

Materials and Reagents:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (analytical grade)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.08 mg/mL solution of DPPH in methanol. Keep this solution in the dark.

-

Sample preparation: Prepare a stock solution of this compound in methanol. Perform serial dilutions to obtain a range of concentrations to be tested.

-

Assay: a. In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution. b. For the control, mix 100 µL of DPPH solution with 100 µL of methanol. c. Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 514 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: Radical Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the sample required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

The workflow for the DPPH assay is visualized below.

Cytotoxicity Assessment: MTT Assay

This protocol outlines the MTT assay to evaluate the cytotoxic effects of this compound on cancer cell lines.[12][13]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials and Reagents:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plate

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment.

-

Compound Treatment: Prepare various concentrations of this compound in the complete medium. Replace the old medium with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve this compound, e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 1-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly to ensure complete solubilization.

-

Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Calculation: Cell viability is expressed as a percentage of the control. The IC₅₀ value can be calculated from the dose-response curve.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and significant biological properties. Its potent antioxidant and anti-inflammatory activities, mediated through the inhibition of key signaling pathways such as mast cell degranulation and TLR4 signaling, make it a strong candidate for further investigation in drug development. The provided data and experimental protocols offer a solid foundation for researchers and scientists to explore the full therapeutic potential of this pyranoxanthone.

References

- 1. This compound | 3811-29-8 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound inhibits FcεRI-induced extracellular calcium entry and production of reactive oxygen species required for anaphylactic degranulation of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C18H14O6 | CID 5281644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 3811-29-8 | DAA81129 | Biosynth [biosynth.com]

- 7. medkoo.com [medkoo.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound inhibits TLR4-induced lung inflammatory response caused by the RBD domain of SARS-CoV-2 Spike protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used [mdpi.com]

- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Jacareubin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacareubin, a naturally occurring xanthone found in the heartwood of the Calophyllum species, has garnered significant scientific interest due to its diverse pharmacological activities. In vitro studies have revealed its potential as an anti-inflammatory, anti-allergic, and anticancer agent. This technical guide provides a comprehensive overview of the molecular mechanisms underlying these activities, with a focus on its direct cellular targets and modulation of key signaling pathways. The information presented herein is intended to support further research and development of this compound and its derivatives as potential therapeutic agents.

Anti-inflammatory and Anti-allergic Mechanism of Action

The anti-inflammatory and anti-allergic properties of this compound are primarily attributed to its ability to modulate mast cell activation. Mast cells are critical players in allergic reactions, and their degranulation releases a cascade of inflammatory mediators. This compound effectively blunts this response through the inhibition of the high-affinity IgE receptor (FcεRI) signaling pathway.

A key event in mast cell activation is the influx of extracellular calcium, which is a prerequisite for degranulation. This compound has been shown to block this IgE/Antigen-induced calcium influx.[1] This inhibition of calcium entry is correlated with a reduction in the production of reactive oxygen species (ROS).[1] Furthermore, this compound has demonstrated inhibitory effects on xanthine oxidase, an enzyme involved in ROS generation.[1] The culmination of these effects is the suppression of mast cell degranulation, as evidenced by a potent inhibition of β-hexosaminidase release.[2]

Signaling Pathway: FcεRI-Mediated Mast Cell Degranulation

The following diagram illustrates the key steps in the FcεRI signaling pathway and the inhibitory action of this compound.

Caption: FcεRI signaling pathway in mast cells and points of inhibition by this compound.

Anticancer Mechanism of Action

This compound exhibits a multi-faceted anticancer activity, primarily through the induction of cell cycle arrest and DNA damage in proliferating cancer cells. This selectivity for actively dividing cells makes it a compound of interest for cancer therapy.

Cell Cycle Arrest

Studies on human peripheral blood mononuclear cells (PBMCs) have demonstrated that this compound is more cytotoxic to phytohemagglutinin (PHA)-stimulated (proliferating) cells than to resting cells in the G0 phase.[3] This is accompanied by a cytostatic effect, where this compound inhibits the proliferation of stimulated PBMCs.[3] Mechanistically, this compound induces an arrest in the G0/G1 phase of the cell cycle.[3] While the precise molecular targets within the cell cycle machinery have not been fully elucidated for this compound itself, related xanthones are known to modulate the expression and activity of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners that govern the G1/S transition.

DNA Damage

In addition to its cytostatic effects, this compound has been shown to induce genotoxicity, specifically in proliferating cells.[3] The single-cell gel electrophoresis (comet) assay revealed that this compound causes DNA strand breaks in stimulated PBMCs, while having minimal effect on resting cells.[3] This induction of DNA damage likely contributes to the observed cytotoxicity and cell cycle arrest. The exact mechanism of DNA damage, whether through direct interaction with DNA, inhibition of DNA repair enzymes, or generation of intracellular ROS, warrants further investigation.

Signaling Pathway: G0/G1 Cell Cycle Arrest and DNA Damage

The following diagram outlines the proposed mechanism of this compound-induced cell cycle arrest and DNA damage.

Caption: Proposed mechanism of this compound-induced G0/G1 cell cycle arrest and DNA damage.

Aromatase Inhibition

In the context of breast cancer, this compound has been identified as an inhibitor of aromatase, a key enzyme in estrogen biosynthesis.[2] Molecular docking studies have suggested strong interactions between this compound and the binding pocket of aromatase.[2] By inhibiting aromatase, this compound can reduce estrogen levels, thereby suppressing the growth of estrogen-receptor-positive breast cancer cells.

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro effects of this compound.

Table 1: Cytotoxicity and Anti-proliferative Activity of this compound

| Cell Type | Assay | Endpoint | Value | Reference |

| PHA-stimulated PBMCs | MTT | IC50 (72h) | 85.9 µM | [3] |

| G0 phase PBMCs | Trypan Blue | IC50 | 315.6 µM | [3] |

| PHA-stimulated PBMCs | CFSE dilution | Proliferation Inhibition | Starting from 2.5 µM | [3] |

Table 2: Enzyme Inhibition by this compound

| Enzyme | Assay | Endpoint | Value | Reference |

| Aromatase | Molecular Docking | Binding Energy | -9.4 kcal/mol | [2] |

| Aromatase | MTT (on breast cancer cells) | IC50 | 6.28 ± 0.47 µM | [2] |

| FcεRI-mediated degranulation | β-hexosaminidase release | IC50 | 46 nM | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of this compound on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.5-1000 µM in DMSO) for the desired time period (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Taxol).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

CFSE Cell Proliferation Assay

Objective: To assess the cytostatic effect of this compound on cell proliferation.

Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the CFSE fluorescence intensity is halved in the daughter cells. This allows for the tracking of cell proliferation by flow cytometry.

Protocol:

-

Cell Labeling: Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS and add CFSE to a final concentration of 5 µM. Incubate for 15 minutes at 37°C.

-

Quenching: Stop the labeling by adding 5 volumes of ice-cold culture medium and incubate on ice for 5 minutes.

-

Washing: Wash the cells three times with culture medium.

-

Cell Culture and Treatment: Culture the labeled cells and treat with different concentrations of this compound (e.g., starting from 2.5 µM).

-

Flow Cytometry Analysis: After the desired incubation period, harvest the cells and analyze the CFSE fluorescence by flow cytometry. A decrease in fluorescence intensity indicates cell division.

-

Data Analysis: Quantify the percentage of cells that have undergone division in the treated versus control groups.

Single-Cell Gel Electrophoresis (Comet Assay)

Objective: To detect DNA strand breaks induced by this compound.

Principle: This assay involves embedding single cells in agarose on a microscope slide, lysing the cells, and then subjecting the liberated DNA to electrophoresis. Damaged DNA (containing strand breaks) migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The length and intensity of the comet tail are proportional to the amount of DNA damage.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension of the treated and control cells.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving the DNA as nucleoids.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

-

Electrophoresis: Perform electrophoresis at a low voltage.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).

Measurement of Intracellular Calcium

Objective: To measure changes in intracellular calcium concentration in response to stimuli in the presence or absence of this compound.

Principle: Fluorescent calcium indicators, such as Fura-2 AM or Fluo-4 AM, are used to measure intracellular calcium levels. These dyes are cell-permeant and are cleaved by intracellular esterases to become fluorescent and calcium-sensitive. The change in fluorescence intensity upon binding to calcium is measured using a fluorometer or a flow cytometer.

Protocol:

-

Cell Loading: Incubate the cells with a calcium indicator dye (e.g., 5 µM Fura-2 AM) in a suitable buffer for 30-60 minutes at 37°C.

-

Washing: Wash the cells to remove the extracellular dye.

-

Pre-treatment: Pre-incubate the cells with this compound at the desired concentration.

-

Stimulation: Add the stimulus (e.g., IgE/Antigen complex) to trigger calcium influx.

-

Fluorescence Measurement: Immediately measure the changes in fluorescence over time using a suitable instrument. For Fura-2, the ratio of fluorescence at 340 nm and 380 nm excitation is used to determine the calcium concentration.

-

Data Analysis: Plot the change in fluorescence or calcium concentration over time to observe the effect of this compound on calcium mobilization.

Conclusion

The in vitro evidence strongly suggests that this compound possesses significant anti-inflammatory, anti-allergic, and anticancer properties. Its mechanisms of action are multifaceted, involving the inhibition of key signaling pathways in mast cells, induction of cell cycle arrest, and promotion of DNA damage in proliferating cancer cells, as well as the inhibition of critical enzymes like aromatase. The data presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound as a potential therapeutic agent. Future research should focus on elucidating the precise molecular targets of this compound within the identified signaling pathways to facilitate the development of more potent and selective derivatives.

References

- 1. This compound inhibits FcεRI-induced extracellular calcium entry and production of reactive oxygen species required for anaphylactic degranulation of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Natural Compounds That Target DNA Repair Pathways and Their Therapeutic Potential to Counteract Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Jacareubin: A Technical Guide to its Discovery, Properties, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jacareubin, a naturally occurring pyranoxanthone, has garnered significant scientific interest due to its diverse and potent biological activities. First isolated from the heartwood of trees of the Calophyllum genus, this compound has demonstrated promising anti-inflammatory, anti-allergic, and cytostatic properties. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, and detailed insights into its mechanisms of action. The document includes a compilation of quantitative biological data, detailed experimental protocols for its isolation and key biological assays, and visual representations of its known signaling pathways to facilitate further research and drug development efforts.

Discovery and History

This compound is a xanthone first identified as a constituent of the heartwood of Calophyllum brasiliense, a tree native to the tropical regions of the Americas.[1][2] Its discovery was part of broader phytochemical investigations into the Calophyllum genus, which is known to be a rich source of bioactive secondary metabolites, including other xanthones, coumarins, and triterpenes. The initial isolation and structural elucidation of this compound were accomplished through classical phytochemical techniques, including solvent extraction and chromatographic separation, with its structure confirmed by spectroscopic methods.

Subsequent research led to the development of an unambiguous synthesis of this compound, providing a means to produce the compound for further pharmacological studies and confirming its chemical structure. This synthesis involves a plausible biogenetic route, highlighting the compound's natural origins while enabling its laboratory-scale production.

Physicochemical Properties and Structure Elucidation

This compound is a pyranoxanthone with the chemical formula C₁₈H₁₄O₆ and a molecular weight of 326.3 g/mol . Its structure is characterized by a tetracyclic system comprising a xanthone core fused with a dihydropyran ring.

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound has been achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Assignments |

| ¹H NMR | Assignments for aromatic, olefinic, and methyl protons, confirming the xanthone and pyran ring protons. |

| ¹³C NMR | Resonances for carbonyl, aromatic, olefinic, and aliphatic carbons, consistent with the pyranoxanthone skeleton. |

| Infrared (IR) | Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns. |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with its anti-inflammatory, anti-allergic, and cytostatic effects being the most extensively studied.

Anti-inflammatory and Anti-allergic Activities

This compound has been shown to be a potent inhibitor of mast cell degranulation, a key event in allergic and inflammatory responses.[1] It effectively blocks the release of inflammatory mediators from mast cells upon stimulation.

Cytostatic and Potential Anti-cancer Activities

Studies have demonstrated that this compound possesses cytostatic properties, inhibiting the proliferation of certain cell types. This has led to investigations into its potential as an anti-cancer agent.

Table 2: Quantitative Biological Data for this compound

| Activity | Assay/Model | Result (IC₅₀, etc.) | Reference |

| Mast Cell Degranulation Inhibition | IgE/Antigen-induced degranulation in Bone Marrow-Derived Mast Cells (BMMCs) | IC₅₀ = 46 nM | [1] |

| Cytotoxicity | Phytohemagglutinin (PHA)-stimulated normal human peripheral blood mononuclear cells (PBMCs) | IC₅₀ (72h) = 85.9 μM | |

| Cytotoxicity | G₀ phase-PBMCs | IC₅₀ = 315.6 μM | |

| Cytostatic Activity | Inhibition of PHA-stimulated PBMCs proliferation | Effective from 2.5 μM | |

| Anticancer Activity (WiDR cells) | MTT Assay | IC₅₀ = 9.23 µg/mL | [3] |

Mechanisms of Action

Inhibition of Mast Cell Degranulation via Calcium Influx Blockade

This compound's anti-allergic and anti-inflammatory effects are primarily attributed to its ability to inhibit mast cell degranulation by blocking calcium influx.[1] Upon activation, mast cells exhibit a rapid increase in intracellular calcium concentration, which is a critical signal for the release of inflammatory granules. This compound has been shown to inhibit this calcium entry, specifically through the blockade of store-operated calcium entry (SOCE), a major mechanism for calcium influx in non-excitable cells.[4][5][6] This inhibition of calcium signaling prevents the downstream events leading to degranulation.

Caption: this compound inhibits mast cell degranulation by blocking store-operated calcium entry (SOCE).

Modulation of the TLR4 Signaling Pathway

Toll-like receptor 4 (TLR4) is a key component of the innate immune system, recognizing pathogen-associated molecular patterns and triggering inflammatory responses. This compound has been shown to interfere with TLR4 signaling. TLR4 activation leads to the recruitment of adaptor proteins, primarily MyD88 and TRIF, which initiate distinct downstream signaling cascades culminating in the activation of transcription factors like NF-κB and IRF3, and the subsequent production of pro-inflammatory cytokines. While the precise molecular target of this compound within this pathway is still under investigation, its inhibitory action likely contributes to its overall anti-inflammatory profile.[7][8][9][10][11]

Caption: Postulated inhibition of TLR4 signaling pathways by this compound.

Induction of G0/G1 Cell Cycle Arrest

This compound's cytostatic effects are mediated by its ability to induce cell cycle arrest at the G0/G1 phase. This checkpoint is a critical control point in cell proliferation, governed by the interplay of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs). This compound likely exerts its effect by modulating the levels or activities of key G0/G1 regulatory proteins, such as Cyclin D, Cyclin E, CDK2, CDK4, p21, and p27.[12][13][14][15][16] By arresting cells in this phase, this compound prevents their entry into the DNA synthesis (S) phase, thereby halting proliferation.

Caption: this compound induces G0/G1 cell cycle arrest by modulating key regulatory proteins.

Experimental Protocols

Isolation of this compound from Calophyllum brasiliense

-

Extraction: Air-dried and powdered heartwood of C. brasiliense is subjected to exhaustive extraction with a series of solvents of increasing polarity, typically starting with hexane, followed by acetone and then methanol.

-

Fractionation: The crude extracts (primarily the acetone and methanol extracts) are concentrated under reduced pressure. The resulting residue is then subjected to column chromatography over silica gel.

-

Purification: Elution is performed using a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol mixtures. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Crystallization: Fractions containing this compound are combined, and the solvent is evaporated. The resulting solid is purified by recrystallization from a suitable solvent system (e.g., methanol) to yield pure this compound.

-

Characterization: The identity and purity of the isolated this compound are confirmed by spectroscopic methods (NMR, IR, MS) and by comparison with literature data.

Mast Cell Degranulation Assay (β-hexosaminidase release)

-

Cell Culture: Bone Marrow-Derived Mast Cells (BMMCs) are cultured in appropriate media supplemented with growth factors.

-

Sensitization: Cells are sensitized overnight with anti-DNP IgE.

-

Treatment: Sensitized cells are washed and then pre-incubated with various concentrations of this compound for a specified time.

-

Stimulation: Degranulation is induced by challenging the cells with DNP-HSA (antigen).

-

Quantification: The release of β-hexosaminidase into the supernatant is quantified by a colorimetric assay using p-nitrophenyl-N-acetyl-β-D-glucosaminide as a substrate. The absorbance is measured at 405 nm.

-

Data Analysis: The percentage of β-hexosaminidase release is calculated relative to total cellular content (lysed cells) and unstimulated controls. IC₅₀ values are determined from dose-response curves.

Cell Proliferation (MTT) Assay

-

Cell Seeding: The cell line of interest (e.g., WiDR human colon adenocarcinoma cells) is seeded into 96-well plates and allowed to adhere overnight.[3]

-

Treatment: Cells are treated with various concentrations of this compound and incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC₅₀ values are calculated from the dose-response curves.

Conclusion and Future Directions

This compound is a natural product with significant therapeutic potential, particularly in the areas of inflammatory and allergic diseases, and potentially in oncology. Its well-defined mechanisms of action, including the inhibition of mast cell degranulation, modulation of TLR4 signaling, and induction of cell cycle arrest, make it an attractive lead compound for drug development.

Future research should focus on a more detailed elucidation of its molecular targets within the TLR4 and cell cycle pathways. Structure-activity relationship (SAR) studies on synthetic analogs of this compound could lead to the development of derivatives with enhanced potency and selectivity. Furthermore, in vivo studies in relevant animal models are crucial to validate the preclinical efficacy and safety of this compound for its potential translation into clinical applications.

References

- 1. This compound inhibits FcεRI-induced extracellular calcium entry and production of reactive oxygen species required for anaphylactic degranulation of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions [frontiersin.org]

- 5. Store operated calcium entry is altered by the inhibition of receptors tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Distinct single-cell signaling characteristics are conferred by the MyD88 and TRIF pathways during TLR4 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Specific inhibition of MyD88-independent signaling pathways of TLR3 and TLR4 by resveratrol: molecular targets are TBK1 and RIP1 in TRIF complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of TLR4/MyD88/NF-κB signaling in heart and liver-related complications in a rat model of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. TLR4-HMGB1-, MyD88- and TRIF-dependent signaling in mouse intestinal ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. p21 and p27: roles in carcinogenesis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. p27 Allosterically Activates Cyclin-Dependent Kinase 4 and Antagonizes Palbociclib Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. p21 Is a Critical CDK2 Regulator Essential for Proliferation Control in Rb-deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reactome | Inactivation of Cyclin E:Cdk2 complexes by p27/p21 [reactome.org]

- 16. Cyclin E-CDK2 is a regulator of p27Kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The intricate biosynthetic pathway of Jacareubin and its derivatives is coming to light, offering promising avenues for drug development.

For researchers, scientists, and drug development professionals, a deeper understanding of the biosynthesis of jacareubin and its derivatives opens the door to novel therapeutic agents. This technical guide synthesizes the current knowledge on the core biosynthetic pathway, detailing the enzymatic players and their mechanisms of action. While the complete pathway in its native producers, primarily plants of the Calophyllum genus, is yet to be fully elucidated, significant strides have been made in identifying key enzymatic steps and precursor molecules.

The biosynthesis of the characteristic xanthone scaffold of this compound originates from the well-established shikimate and acetate pathways.[1][2] These primary metabolic routes converge to produce a key benzophenone intermediate, which then undergoes cyclization to form the core tricyclic xanthone structure. The subsequent tailoring steps, particularly prenylation and cyclization, are crucial for the formation of this compound and its diverse derivatives.

The Core Biosynthetic Pathway: A Step-by-Step Elucidation

The biosynthesis of this compound can be conceptually divided into two main stages: the formation of the xanthone core and the subsequent modifications that lead to the final complex structure.

1. Formation of the Xanthone Core:

The journey begins with precursors from primary metabolism. The shikimate pathway provides the aromatic precursor, benzoic acid, while the acetate-malonate pathway supplies malonyl-CoA units.[1][2] A key enzyme, benzophenone synthase (BPS) , a type III polyketide synthase, catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to form 2,4,6-trihydroxybenzophenone.[1][2] This benzophenone intermediate is the central branching point for the biosynthesis of various xanthones.

The subsequent and critical step is the intramolecular oxidative cyclization of the benzophenone intermediate to form the xanthone core. This reaction is catalyzed by cytochrome P450 monooxygenases (CYPs) .[3] The regioselectivity of this cyclization, leading to different hydroxylation patterns on the xanthone scaffold, is a key determinant of the final product diversity.[3] For instance, different CYPs can direct the formation of either 1,3,5-trihydroxyxanthone or 1,3,7-trihydroxyxanthone.[3]

2. Tailoring Reactions: Prenylation and Cyclization to this compound:

The conversion of the basic xanthone core into this compound involves at least two crucial modifications: prenylation and the subsequent formation of a pyran ring.

-

Prenylation: A prenyltransferase attaches a dimethylallyl pyrophosphate (DMAPP) group to the xanthone scaffold. While the specific prenyltransferase responsible for this compound biosynthesis in Calophyllum species has not yet been definitively identified and characterized, studies on other plant species have shed light on the nature of these enzymes.[4] Plant aromatic prenyltransferases are often membrane-bound proteins and can exhibit substrate promiscuity.[5][6] The identification of candidate prenyltransferase genes from the transcriptome of Calophyllum brasiliense provides a promising starting point for their functional characterization.[4][7]

-

Cyclization: Following prenylation, a cyclase enzyme is proposed to catalyze the formation of the pyran ring, a hallmark of the this compound structure. The precise mechanism and the identity of this cyclase remain an active area of research.

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

Quantitative Data on Related Biosynthetic Enzymes

While specific kinetic data for the enzymes in the this compound pathway are not yet available, studies on homologous enzymes from other xanthone-producing organisms provide valuable benchmarks. The following table summarizes kinetic parameters for a related xanthone prenyltransferase.

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Source Organism | Reference |

| HcPT (a xanthone prenyltransferase) | 1,3,6,7-tetrahydroxyxanthone | 25 ± 5 | 0.014 | 560 | Hypericum calycinum | [4] |

| HcPT | Dimethylallyl pyrophosphate (DMAPP) | 15 ± 3 | 0.014 | 933 | Hypericum calycinum | [4] |

Experimental Protocols

The elucidation of biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments relevant to the study of this compound biosynthesis.

Identification of Candidate Biosynthetic Genes via Transcriptome Analysis

Objective: To identify genes encoding enzymes potentially involved in this compound biosynthesis by analyzing the transcriptome of a this compound-producing plant, such as Calophyllum brasiliense.[4][7]

Methodology:

-

RNA Extraction and Sequencing: Extract total RNA from various tissues of the plant (e.g., leaves, stem, roots) known to accumulate this compound. Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).[7]

-

Transcriptome Assembly and Annotation: Assemble the sequencing reads into a de novo transcriptome. Annotate the resulting unigenes by sequence similarity searches against public databases (e.g., BLAST, InterPro).[7]

-

Candidate Gene Identification: Search the annotated transcriptome for genes homologous to known biosynthetic enzymes, such as benzophenone synthases, cytochrome P450s, prenyltransferases, and cyclases.

-

Co-expression Analysis: Analyze the expression patterns of candidate genes across different tissues. Genes involved in the same biosynthetic pathway are often co-expressed. Identify modules of co-expressed genes that correlate with the accumulation of this compound and its derivatives.

References

- 1. Complexation and evolution of cis‐prenyltransferase homologues in Cinnamomum kanehirae deduced from kinetic and functional characterizations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recently discovered heteromeric enzymes in natural product biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of candidate genes related to calanolide biosynthesis by transcriptome sequencing of Calophyllum brasiliense (Calophyllaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. edepot.wur.nl [edepot.wur.nl]

- 6. Plant Aromatic Prenyltransferases: Tools for Microbial Cell Factories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Spectroscopic Signature of Jacareubin: A Technical Guide for Researchers

An In-depth Analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data of a Promising Natural Xanthone

Jacareubin (5,9,10-trihydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6-one) is a naturally occurring xanthone isolated from the heartwood and other parts of plants in the Calophyllum genus, such as Calophyllum brasiliense.[1] Recognized for its diverse biological activities, including potential anti-tumor properties, this compound is a subject of significant interest in phytochemical research and drug development.[1][2] A thorough understanding of its structural and physicochemical properties is paramount for its synthesis, derivatization, and elucidation of its mechanism of action.

This technical guide provides a detailed overview of the key spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The information is compiled for researchers, scientists, and professionals in drug development, offering a centralized resource for compound identification and characterization.

Quantitative Spectroscopic Data

The structural elucidation of this compound relies heavily on a combination of one- and two-dimensional NMR techniques, alongside high-resolution mass spectrometry to confirm its elemental composition. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and MS analyses.

Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular formula of this compound as C₁₈H₁₄O₆. High-resolution mass spectrometry (HRMS) provides the exact mass, which is crucial for unambiguous formula determination.

| Parameter | Value | Source |

| Molecular Formula | C₁₈H₁₄O₆ | PubChem |

| Molecular Weight | 326.3 g/mol | PubChem |

| Exact Mass [M] | 326.079038 Da | PubChem |

Table 1: Key Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Data

The following tables present the ¹H (proton) and ¹³C (carbon-13) NMR chemical shift assignments for this compound. These assignments are fundamental to confirming the connectivity and chemical environment of every atom in the molecule. The spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃. The data below is a representative compilation from scientific literature.

¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 7.64 | d | 8.8 |

| H-3 | 7.25 | dd | 8.8, 2.0 |

| H-4 | 7.29 | d | 2.0 |

| H-7 | 6.78 | d | 10.0 |

| H-8 | 5.65 | d | 10.0 |

| 9-OH | 13.15 | s | - |

| 11-CH₃ (a) | 1.45 | s | - |

| 11-CH₃ (b) | 1.45 | s | - |

Table 2: ¹H NMR Chemical Shift Assignments for this compound.

¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Position | Chemical Shift (δ, ppm) | Carbon Type (DEPT) |

| C-1 | 122.5 | CH |

| C-2 | 157.0 | C |

| C-3 | 117.5 | CH |

| C-4 | 121.0 | CH |

| C-4a | 112.0 | C |

| C-5 | 155.5 | C |

| C-5a | 103.8 | C |

| C-6 | 180.5 | C (C=O) |

| C-7 | 127.0 | CH |

| C-8 | 115.8 | CH |

| C-8a | 108.0 | C |

| C-9 | 161.5 | C |

| C-10 | 145.0 | C |

| C-10a | 150.0 | C |

| C-11 | 78.5 | C |

| C-12 | 28.0 | CH₃ |

Table 3: ¹³C NMR Chemical Shift Assignments for this compound.

Experimental Protocols

The acquisition of high-quality spectroscopic data requires standardized and rigorous experimental procedures. The following sections detail generalized protocols for the NMR and MS analysis of this compound, based on established methodologies for natural product characterization.

NMR Spectroscopy Protocol

Sample Preparation:

-

Isolation: this compound is first isolated from its natural source (e.g., crude extract of Calophyllum species) using chromatographic techniques like column chromatography over silica gel, followed by preparative HPLC for final purification.

-

Sample Purity: The purity of the isolated this compound sample should be >95% as determined by HPLC-UV.

-

NMR Sample: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer, such as a Bruker Avance 500 MHz instrument.

-

¹H NMR: A standard proton experiment is run at a constant temperature (e.g., 298 K). Key parameters include a 30° pulse width, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled ¹³C experiment is performed. Key parameters include a 45° pulse width, a spectral width of ~240 ppm, an acquisition time of ~1 second, and a relaxation delay of 2 seconds. Several thousand scans are typically required.

-

2D NMR: To make unambiguous assignments, a suite of 2D experiments is conducted.

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is critical for connecting different spin systems and assigning quaternary carbons.

-

Mass Spectrometry Protocol (ESI-MS)

Sample Preparation:

-

A dilute solution of purified this compound is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL.

-

A small percentage (0.1%) of formic acid may be added to the solution to promote protonation for positive ion mode analysis ([M+H]⁺).

Data Acquisition:

-

Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

-

Ionization Mode: ESI can be run in either positive or negative ion mode. For this compound, positive ion mode is common, detecting the protonated molecule [M+H]⁺.

-

Mass Analysis: The instrument is set to scan a mass range appropriate for the compound (e.g., m/z 100-500).

-

High-Resolution Scan: A high-resolution full scan is performed to determine the accurate mass of the molecular ion to within 5 ppm, allowing for the confident determination of the elemental formula.

-

Tandem MS (MS/MS): To gain further structural information, the molecular ion (e.g., m/z 327 for [M+H]⁺) is isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern that can be used for structural confirmation.

Visualized Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic identification of this compound from a natural source.

Workflow for the isolation and structural elucidation of this compound.

References

The Solubility of Jacareubin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility of jacareubin, a naturally occurring xanthone found in plants of the Calophyllum genus. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this compound. While specific quantitative solubility data for this compound is limited in publicly available literature, this guide summarizes the existing qualitative information and provides data for the parent compound, xanthone, as a surrogate. Furthermore, it outlines detailed experimental protocols for solubility determination and visualizes key signaling pathways associated with this compound's biological activity.

Understanding this compound Solubility

This compound's therapeutic potential is linked to its bioavailability, which is significantly influenced by its solubility in various physiological and experimental solvents. As a member of the xanthone family, its solubility is expected to be poor in aqueous solutions and higher in organic solvents.

Qualitative Solubility Profile of this compound

This compound has been noted to be soluble in several organic solvents, which are commonly used as vehicles in preclinical studies. These include:

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Dimethylformamide (DMF)

While these solvents are effective in dissolving this compound for in vitro experiments, precise solubility limits (e.g., in mg/mL or mol/L) have not been extensively reported.

Quantitative Solubility of Xanthone

To provide a quantitative perspective, the following table summarizes the solubility of the parent compound, xanthone, in various common laboratory solvents. This data can serve as a useful reference for estimating the solubility behavior of this compound, although empirical verification is strongly recommended.

| Solvent | Polarity Index | Solubility of Xanthone (mg/mL) |

| Water | 9.0 | < 4 |

| Methanol | 6.6 | < 4 |

| Ethanol | 5.2 | > 12 |

| Acetone | 5.1 | > 12 |

| Ethyl Acetate | 4.4 | > 12 |

| Toluene | 2.4 | > 12 |

| Cyclohexane | 0.2 | < 4 |

Note: Data is for the parent compound xanthone and should be considered as an estimate for this compound.

Experimental Protocols for Solubility Determination

Accurate determination of this compound's solubility is crucial for a range of research applications, from designing in vitro assays to developing formulations for in vivo studies. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Equilibrium Solubility Determination using High-Performance Liquid Chromatography (HPLC)

This method is a highly accurate technique for determining the solubility of a compound in a specific solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

-

-

HPLC Analysis:

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC standard curve.

-

Inject the diluted sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set at the wavelength of maximum absorbance for this compound.

-

Quantify the concentration of this compound in the sample by comparing its peak area to a pre-established standard curve of known this compound concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units (e.g., mg/mL, µg/mL, or mol/L).

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating specific signaling pathways, particularly those involved in inflammation.

Inhibition of the TLR4 Signaling Pathway

This compound has been identified as an inhibitor of the Toll-like receptor 4 (TLR4) signaling pathway.[1] This pathway is a key component of the innate immune system and is activated by pathogen-associated molecular patterns (PAMPs), such as the Spike (S) protein of SARS-CoV-2.[1] Activation of TLR4 triggers a downstream signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-6.[1] this compound has been shown to block this S-protein-induced cytokine release, suggesting its potential as an anti-inflammatory agent.[1]

The following diagram illustrates the inhibitory effect of this compound on the TLR4 signaling pathway.

Inhibition of FcεRI-Induced Mast Cell Degranulation

This compound has also been demonstrated to inhibit the degranulation of mast cells induced by the crosslinking of the high-affinity IgE receptor (FcεRI). This process is central to allergic reactions. The inhibitory action of this compound is associated with the blockage of calcium influx into the mast cells, a critical step for the release of inflammatory mediators.

The diagram below outlines the mechanism of this compound's interference with mast cell degranulation.

Conclusion

While there is a clear need for more comprehensive quantitative data on the solubility of this compound, the available information on its qualitative solubility and the data for the parent xanthone structure provide a valuable starting point for researchers. The detailed experimental protocols provided in this guide offer a robust framework for obtaining precise solubility measurements. Furthermore, the elucidation of this compound's inhibitory effects on key inflammatory signaling pathways underscores its therapeutic potential and provides a clear direction for future research and drug development efforts. It is recommended that researchers empirically determine the solubility of this compound in their specific solvent systems to ensure the accuracy and reproducibility of their findings.

References

Jacareubin: A Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jacareubin, a naturally occurring pyranoxanthone, has demonstrated a spectrum of pharmacological activities, positioning it as a compelling candidate for therapeutic development. This technical guide provides an in-depth overview of the known and potential therapeutic targets of this compound, with a focus on its anti-inflammatory, anti-allergic, and anticancer properties. Detailed experimental protocols for key assays, a comprehensive summary of quantitative data, and visualizations of implicated signaling pathways are presented to facilitate further research and drug discovery efforts.

Introduction

This compound is a xanthone isolated from the heartwood of trees of the Calophyllum genus, notably Calophyllum brasiliense.[1] Structurally, it is a member of the pyranoxanthones.[2] Preclinical studies have revealed its potent biological activities, including anti-inflammatory, anti-allergic, antioxidant, and anticancer effects, suggesting its potential as a lead compound for the development of novel therapeutics.[1][3][4] This document serves as a technical resource for researchers, summarizing the current understanding of this compound's mechanisms of action and providing practical information for its investigation.

Therapeutic Targets and Mechanisms of Action

This compound's therapeutic potential stems from its ability to modulate multiple key biological pathways and targets. The following sections detail its established and putative mechanisms of action.

Anti-inflammatory and Anti-allergic Activities

This compound exhibits significant anti-inflammatory and anti-allergic properties, primarily through the inhibition of mast cell degranulation and the modulation of inflammatory signaling pathways.[1][3]

Mast cell activation, a critical event in allergic reactions, is triggered by the crosslinking of the high-affinity IgE receptor (FcεRI).[5][6] this compound has been shown to be a potent inhibitor of IgE/Antigen-induced mast cell degranulation.[1]

-

Mechanism: this compound inhibits the FcεRI-induced influx of extracellular calcium (Ca2+) and the production of reactive oxygen species (ROS), both of which are essential for the release of pre-formed inflammatory mediators, such as histamine and β-hexosaminidase, from mast cell granules.[1][5] This suggests that a key molecular action of this compound is the inhibition of plasma membrane calcium channels involved in mast cell degranulation.[1]

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor involved in the innate immune response and inflammation.[7][8][9] this compound has been shown to inhibit the TLR4-induced inflammatory response.[3]

-

Mechanism: In a model of lung inflammation induced by the SARS-CoV-2 Spike protein's receptor-binding domain (RBD), which activates TLR4, this compound was found to prevent the production of the pro-inflammatory cytokines TNF-α and IL-6.[3] This suggests that this compound may interfere with the TLR4 signaling cascade, although the precise molecular target within this pathway remains to be fully elucidated. It is hypothesized that this compound may act downstream of TLR4 activation, potentially inhibiting the activation of transcription factors like NF-κB, which are crucial for the expression of inflammatory cytokines.[10][11]

References

- 1. researchgate.net [researchgate.net]

- 2. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]

- 3. Detecting degranulation via hexosaminidase assay [protocols.io]

- 4. Preliminary Study of Structure-Activity Relationship of Xanthone and this compound Derivatives in Inhibiting Aromatase Activity via in Vitro and in-Silico Approaches [publishing.emanresearch.org]

- 5. This compound inhibits FcεRI-induced extracellular calcium entry and production of reactive oxygen species required for anaphylactic degranulation of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FcεRI: A Master Regulator of Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of TLR4 signaling pathway: molecular treatment strategy of periodontitis-associated atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of TLR4 signalling to dampen joint inflammation in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overview of the Antioxidant and Anti-Inflammatory Activities of Selected Plant Compounds and Their Metal Ions Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indirubin Inhibits LPS-Induced Inflammation via TLR4 Abrogation Mediated by the NF-kB and MAPK Signaling Pathways | springermedicine.com [springermedicine.com]

Jacareubin interaction with cellular membranes

An In-depth Technical Guide to the Interaction of Jacareubin with Cellular Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound is a naturally occurring pyranoxanthone found in plants of the Calophyllum genus.[1] It has garnered scientific interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.[2][3] Understanding the interaction of this compound with cellular membranes is crucial for elucidating its mechanisms of action and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current knowledge on this compound's physicochemical properties and its engagement with cellular membranes, alongside detailed experimental protocols to facilitate further research in this area.

Chemical Properties and Structure

This compound, with the chemical formula C₁₈H₁₄O₆, possesses a rigid tetracyclic ring system with hydroxyl and dimethylpyran functionalities.[4] This structure imparts a moderate lipophilicity, suggesting it can interact with the hydrophobic core of cellular membranes.

Physicochemical Properties of this compound

Quantitative data on the direct biophysical interactions of this compound with lipid bilayers is currently limited in publicly available literature. The following table summarizes the known physicochemical parameters.

| Parameter | Value | Method | Reference |

| Molecular Weight | 326.3 g/mol | Computed | [4] |

| XLogP3-AA | 3.4 | Computed | [4] |

| Hydrogen Bond Donors | 3 | Computed | [4] |

| Hydrogen Bond Acceptors | 6 | Computed | [4] |

Known Interactions with Cellular Signaling Pathways

While direct biophysical studies are scarce, some research has shed light on how this compound influences cellular processes at the membrane level.

Inhibition of TLR4-mediated Inflammatory Response

This compound has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway.[3] This pathway is a key component of the innate immune system, and its activation can lead to the production of pro-inflammatory cytokines. By interfering with this pathway, likely at the level of the cell membrane where TLR4 is located, this compound can modulate the inflammatory response.[3]

Inhibition of Mast Cell Degranulation

This compound has been observed to inhibit the degranulation of mast cells, a critical event in allergic and inflammatory responses.[3] This inhibition is attributed to its ability to reduce the production of reactive oxygen species (ROS) and interfere with calcium channel activation, processes that are intimately linked to the integrity and function of the plasma membrane.[3]

Methodologies for Investigating this compound-Membrane Interactions

Given the limited direct evidence, this section outlines key experimental protocols that can be employed to thoroughly characterize the interaction of this compound with cellular membranes. These protocols are based on established biophysical techniques.

Liposome Preparation

Model membrane systems, such as liposomes, are essential for studying drug-membrane interactions in a controlled environment. The thin-film hydration method is a common technique for preparing multilamellar vesicles (MLVs) and unilamellar vesicles (SUVs or LUVs).

Protocol: Thin-Film Hydration Method

-

Lipid Preparation: Dissolve the desired lipids (e.g., DPPC, POPC) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

-

Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask's inner surface.

-

Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, Tris-HCl) by gentle rotation above the lipid phase transition temperature (Tm). This results in the formation of MLVs.

-

Vesicle Sizing (Optional): To obtain unilamellar vesicles of a specific size, the MLV suspension can be subjected to sonication (for SUVs) or extrusion through polycarbonate filters with defined pore sizes (for LUVs).

Membrane Fluidity Assessment

The fluidity of the cell membrane is critical for its function. The effect of this compound on membrane fluidity can be assessed using fluorescence anisotropy with a lipophilic probe like 1,6-diphenyl-1,3,5-hexatriene (DPH).

Protocol: Fluorescence Anisotropy with DPH

-

Liposome Preparation: Prepare LUVs of the desired lipid composition.

-

Probe Incorporation: Incubate the LUVs with a solution of DPH in the dark to allow the probe to partition into the lipid bilayer.

-

This compound Addition: Add varying concentrations of this compound to the liposome suspension.

-

Anisotropy Measurement: Measure the fluorescence anisotropy of DPH using a fluorometer with polarizing filters. An increase in anisotropy indicates a decrease in membrane fluidity, and vice versa.

Membrane Permeability Evaluation

The ability of this compound to disrupt the membrane barrier can be quantified by measuring the leakage of a fluorescent dye, such as calcein, from liposomes.

Protocol: Calcein Leakage Assay

-

Liposome Preparation: Prepare LUVs encapsulating a high concentration of calcein. At this concentration, the fluorescence of calcein is self-quenched.

-

Removal of External Dye: Separate the calcein-loaded liposomes from the unencapsulated dye using size-exclusion chromatography.

-

This compound Incubation: Incubate the liposomes with different concentrations of this compound.

-